molecular formula C6H12O3 B1279748 Tert-butyl 2-hydroxyacetate CAS No. 50595-15-8

Tert-butyl 2-hydroxyacetate

Cat. No.: B1279748
CAS No.: 50595-15-8
M. Wt: 132.16 g/mol
InChI Key: WINGEFIITRDOLJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 2-hydroxyacetate is a chemical compound with the formula C6H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of this compound . .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-hydroxyacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds The nature of these interactions often involves the oxidation of the tert-butyl group, leading to the formation of metabolites

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. The impact of this compound on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression, which can impact overall cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the tert-butyl group, leading to the formation of various metabolitesThe effects on metabolic flux and metabolite levels are crucial for maintaining cellular homeostasis and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-hydroxyacetate can be synthesized through the esterification of ethanol and tert-butyric acid. In this reaction, ethanol and tert-butyric acid are mixed in an appropriate ratio, and an acid catalyst such as sulfuric acid or methyl sulfuric acid is added. The reaction is carried out at an appropriate temperature and time, followed by product isolation and purification .

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous mixing of ethanol and tert-butyric acid in the presence of an acid catalyst, with careful control of reaction conditions to maximize yield and purity. The product is then separated and purified using techniques such as distillation .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Glycolic acid and tert-butanol.

    Oxidation: Corresponding acids.

Comparison with Similar Compounds

Comparison: Tert-butyl 2-hydroxyacetate is unique due to its specific esterification properties and its ability to act as a solvent in various organic reactions. Compared to similar compounds, it offers a distinct balance of solubility, stability, and reactivity, making it valuable in both laboratory and industrial settings .

Properties

IUPAC Name

tert-butyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINGEFIITRDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473376
Record name Tert-butyl 2-hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50595-15-8
Record name Tert-butyl 2-hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Glycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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